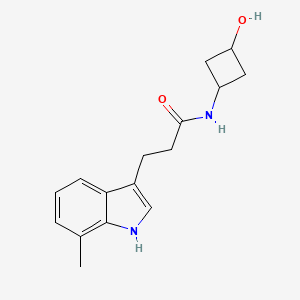
N-(3-hydroxycyclobutyl)-3-(7-methyl-1H-indol-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxycyclobutyl)-3-(7-methyl-1H-indol-3-yl)propanamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical studies. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, a key metabolic pathway that is upregulated in cancer cells. CPI-613 has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines and animal models.
Mecanismo De Acción
N-(3-hydroxycyclobutyl)-3-(7-methyl-1H-indol-3-yl)propanamide targets the mitochondrial TCA cycle by inhibiting two enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). These enzymes are overexpressed in cancer cells and play a key role in the production of ATP, the energy currency of the cell. By inhibiting PDH and α-KGDH, this compound disrupts the TCA cycle and causes a decrease in ATP production, leading to apoptosis and inhibition of tumor growth.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway of apoptosis. It also inhibits tumor growth by reducing the production of ATP and disrupting the TCA cycle. This compound has been shown to be well-tolerated in animal models and in phase I clinical trials in humans, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-hydroxycyclobutyl)-3-(7-methyl-1H-indol-3-yl)propanamide is its ability to enhance the efficacy of chemotherapy and radiation therapy. It has been shown to sensitize cancer cells to these treatments, making them more effective. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo. Additionally, further research is needed to determine the optimal dosing and treatment schedule for this compound in humans.
Direcciones Futuras
There are several future directions for research on N-(3-hydroxycyclobutyl)-3-(7-methyl-1H-indol-3-yl)propanamide. One area of interest is the development of novel formulations that can improve the solubility and bioavailability of this compound. Another area of interest is the identification of biomarkers that can predict the response to this compound in different types of cancer. Additionally, further clinical trials are needed to determine the safety and efficacy of this compound in humans, both as a monotherapy and in combination with other treatments.
Métodos De Síntesis
The synthesis of N-(3-hydroxycyclobutyl)-3-(7-methyl-1H-indol-3-yl)propanamide involves the reaction of 3-(7-methyl-1H-indol-3-yl)propanoic acid with cyclobutanone in the presence of a base, followed by the addition of hydroxylamine hydrochloride to form the oxime. The oxime is then reduced with sodium borohydride to yield this compound. The overall yield of the synthesis is approximately 20%.
Aplicaciones Científicas De Investigación
N-(3-hydroxycyclobutyl)-3-(7-methyl-1H-indol-3-yl)propanamide has been extensively studied in preclinical models of various types of cancer, including pancreatic, lung, ovarian, and liver cancer. It has been shown to induce apoptosis, inhibit tumor growth, and enhance the efficacy of chemotherapy and radiation therapy. This compound has also been shown to be well-tolerated in animal models and in phase I clinical trials in humans.
Propiedades
IUPAC Name |
N-(3-hydroxycyclobutyl)-3-(7-methyl-1H-indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10-3-2-4-14-11(9-17-16(10)14)5-6-15(20)18-12-7-13(19)8-12/h2-4,9,12-13,17,19H,5-8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYFNFNGHOOOCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CCC(=O)NC3CC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
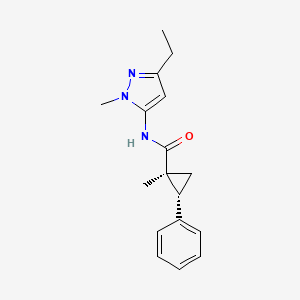
![6,6-dimethyl-4-[(1S,2S)-2-phenylcyclopropanecarbonyl]-1-propan-2-ylpiperazin-2-one](/img/structure/B7337739.png)
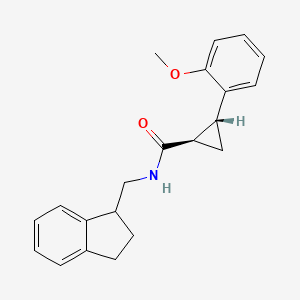
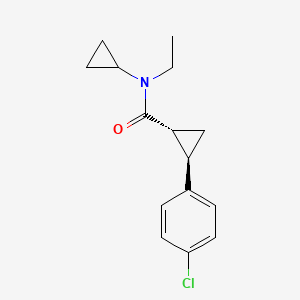
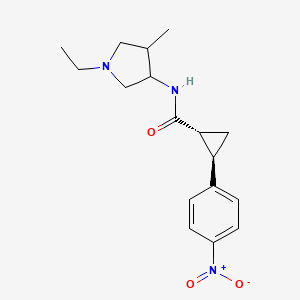
![[4-(3-fluoropyridin-2-yl)piperazin-1-yl]-[(1R,2R)-2-(2-methoxyphenyl)cyclopropyl]methanone](/img/structure/B7337760.png)
![N-cyclopropyl-N-[[1-[(1S,2S)-2-phenylcyclopropanecarbonyl]pyrrolidin-2-yl]methyl]acetamide](/img/structure/B7337769.png)
![(2S)-1-[3-(3-chlorophenyl)azetidin-1-yl]-2-(dimethylamino)-3-methylbutan-1-one](/img/structure/B7337789.png)
![(5-bromo-2-methyl-1,3-thiazol-4-yl)-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]methanone](/img/structure/B7337794.png)
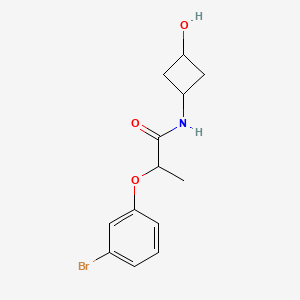
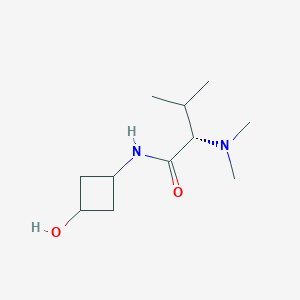
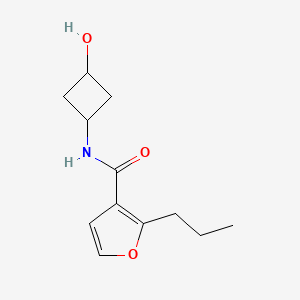
![(3aS,7aR)-5-[3-(1H-indol-3-yl)propanoyl]-1-(2-methoxyethyl)-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B7337824.png)

